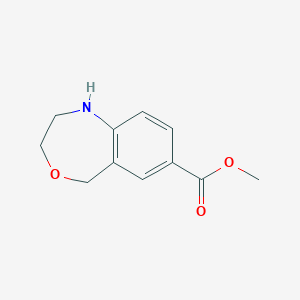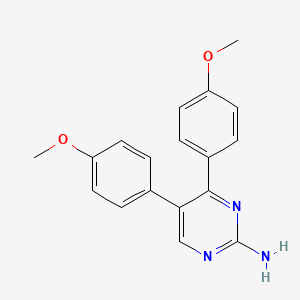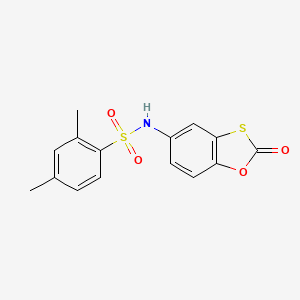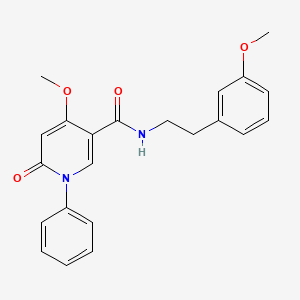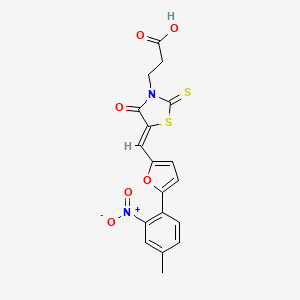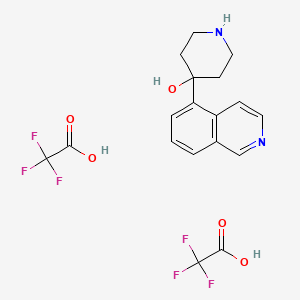
4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 1909308-52-6. It’s a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 456.34 . The molecular formula is C18H18F6N2O5 .Physical And Chemical Properties Analysis
This compound is a powder . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
Iridium-Catalyzed Asymmetric Synthesis : A study by Yang et al. (2021) introduced an iridium-catalyzed trifluoroacetic acid-promoted asymmetric cascade allylation/Pictet-Spengler cyclization reaction. This method facilitates the construction of tetrahydroisoquinolines, demonstrating the utility of trifluoroacetic acid in complex organic syntheses, potentially relevant for synthesizing structures similar to "4-(Isoquinolin-5-yl)piperidin-4-ol" (Yang et al., 2021).
Trifluoromethylated Quinazolinones : Almeida et al. (2018) reported a one-pot method using trifluoroacetic acid as a CF3 source to synthesize trifluoromethylated quinazolin-4(3H)-ones, showcasing the acid's versatility as a reagent for introducing trifluoromethyl groups in heterocyclic compounds (Almeida et al., 2018).
Antimicrobial and Antiproliferative Activities
Antimicrobial Activity : Research by Sumangala et al. (2010) on 1,2,3-triazoles containing quinoline moiety showed significant antimicrobial activity, highlighting the potential of structurally similar compounds for use as antimicrobial agents (Sumangala et al., 2010).
Anti-Proliferative Agents : Ghorab et al. (2014) synthesized 4-aminoquinoline derivatives showing potent antiproliferative activity against the MCF-7 breast cancer cell line. This study indicates the relevance of quinoline derivatives in developing anticancer therapies (Ghorab et al., 2014).
Luminescent Properties and Crystal Engineering
- Luminescent Properties : Li et al. (2015) investigated novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, exploring their structural and luminescent properties. Such studies contribute to the understanding of how specific functional groups influence luminescence, relevant for designing materials with desired optical properties (Li et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-isoquinolin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2C2HF3O2/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;2*3-2(4,5)1(6)7/h1-4,7,10,15,17H,5-6,8-9H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLWTABYFTLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) | |
CAS RN |
1909308-52-6 |
Source


|
| Record name | 4-(isoquinolin-5-yl)piperidin-4-ol; bis(trifluoroacetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)
![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)
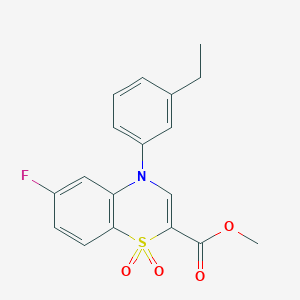
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2576642.png)
![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B2576643.png)
![2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2576646.png)
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide](/img/structure/B2576650.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2576653.png)
